REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:14]([O:15][CH2:16][CH3:17])=[CH:13][C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([N+:18]([O-])=O)[CH:5]=1)[CH3:2].[H][H]>CCOC(C)=O.[Pd]>[NH2:18][C:6]1[CH:5]=[C:4]([O:3][CH2:1][CH3:2])[C:14]([O:15][CH2:16][CH3:17])=[CH:13][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9]
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Name
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|
Quantity
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7.17 g
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Type
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reactant
|
Smiles
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C(C)OC1=CC(=C(C(=O)OCC)C=C1OCC)[N+](=O)[O-]
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
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|
Quantity
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0.7 g
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Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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NC1=C(C(=O)OCC)C=C(C(=C1)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.401 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |